molecular formula C16H15ClN2OS B11654645 2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile

2-[(2-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile

Cat. No.: B11654645
M. Wt: 318.8 g/mol
InChI Key: JUARRWFVEOZPCT-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the pyridine ring.

    Addition of the Sulfanyl Group: This can be done through a thiolation reaction, where a sulfanyl group is added to the chlorophenyl moiety.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenyl Methyl Sulfone: Similar structure but lacks the pyridine ring and other functional groups.

    4-Methoxymethyl-6-Methylpyridine-3-Carbonitrile: Similar pyridine ring structure but lacks the chlorophenyl and sulfanyl groups.

Uniqueness

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(METHOXYMETHYL)-6-METHYLPYRIDINE-3-CARBONITRILE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H15ClN2OS

Molecular Weight

318.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C16H15ClN2OS/c1-11-7-13(9-20-2)14(8-18)16(19-11)21-10-12-5-3-4-6-15(12)17/h3-7H,9-10H2,1-2H3

InChI Key

JUARRWFVEOZPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC=CC=C2Cl)C#N)COC

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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